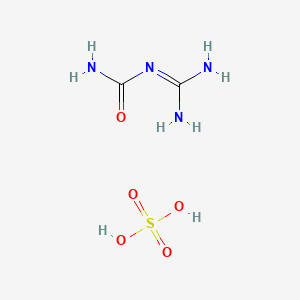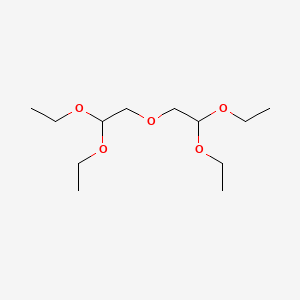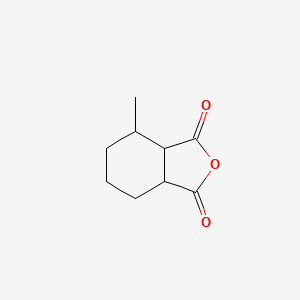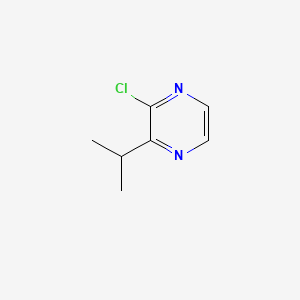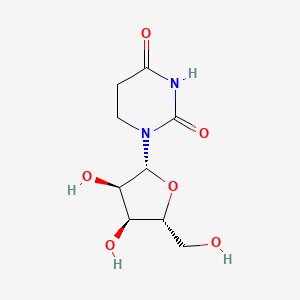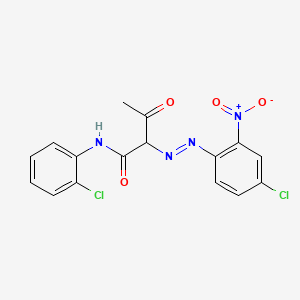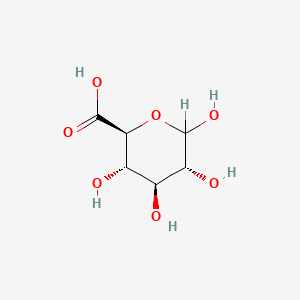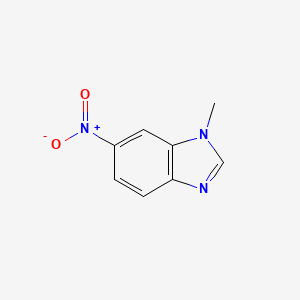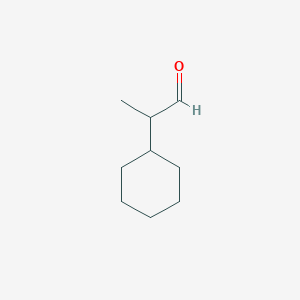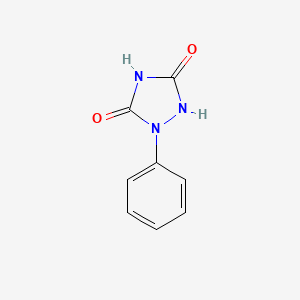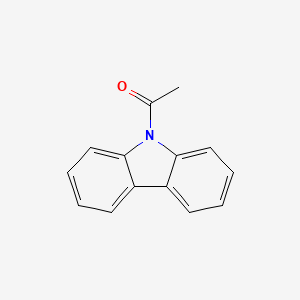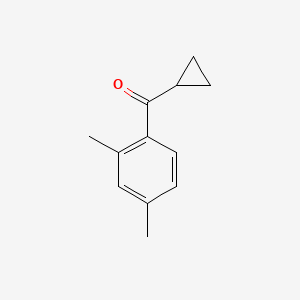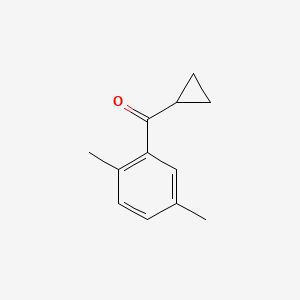![molecular formula C13H12N2O2 B1360097 N-[(4-nitrophenyl)methyl]aniline CAS No. 10359-18-9](/img/structure/B1360097.png)
N-[(4-nitrophenyl)methyl]aniline
Vue d'ensemble
Description
“N-[(4-nitrophenyl)methyl]aniline” is a chemical compound with the molecular formula C13H12N2O2 . It is also known as “4-methyl-N-[(4-nitrophenyl)methyl]aniline” with a molecular weight of 242.27316 . The molecule appears as brownish-yellow prisms with violet reflex (from ethanol) or yellow powder .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . A Schiff base derivative, N,N-dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline, was synthesized and characterized using spectroscopic analyses .
Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 nitro group (aromatic) .
Chemical Reactions Analysis
The influence of N-methyl-4-nitroaniline on the thermal stability of nitrocellulose was investigated via an isothermal decomposition dynamics research method . N-methyl-4-nitroaniline has a vigorous exothermic reaction with carbaryl sulfate when heated above 167° F .
Physical And Chemical Properties Analysis
“N-[(4-nitrophenyl)methyl]aniline” is easily soluble in acetone and benzene, slightly soluble in ethanol, and insoluble in water . It has a molecular weight of 242.27316 .
Applications De Recherche Scientifique
Electrochromic Materials
N-[(4-nitrophenyl)methyl]aniline derivatives have been explored for their use in electrochromic materials. One study synthesized novel donor–acceptor systems, including a derivative of N-[(4-nitrophenyl)methyl]aniline, and found these materials suitable for electrochromic applications in the near-infrared region due to their outstanding optical contrasts, high coloration efficiencies, and fast switching speeds (Li et al., 2017).
Kinetics and Mechanisms of Chemical Reactions
Research has been conducted on the kinetics and mechanisms of reactions involving anilines, including studies of N-[(4-nitrophenyl)methyl]aniline. These studies provide valuable insights into the reaction dynamics and can inform the design of more efficient chemical processes (Castro, Gazitúa, & Santos, 2005).
Optical Properties of Organic Materials
The optical properties of N-[(4-nitrophenyl)methyl]aniline derivatives have been studied, particularly in the context of synthesizing Schiff bases with potential applications in optics. These studies explore the energy of the optical band gap and other relevant properties (Shili et al., 2020).
Aniline Derivatives in Electrophotography
N-[(4-nitrophenyl)methyl]aniline derivatives have been synthesized and investigated for their use as electron transport materials in electrophotography. These materials have shown high compatibility with certain plastics and stability in repeated use, indicating their potential in this field (Matsui et al., 1993).
Antibacterial Activity
Some derivatives of N-[(4-nitrophenyl)methyl]aniline have been found to exhibit antibacterial activity. Studies have explored their molecular stability, charge delocalization, and interactions to understand their biological applications (Mini et al., 2020).
Safety And Hazards
Orientations Futures
The molecule’s structure prompted the evaluation and study of its properties in the field of nonlinear optics (NLO). The assessment of NLO properties is conducted by determining the Egap and employing density functional theory (DFT) quantum chemistry studies . A beneficial, scalable, and efficient methodology for the synthesis of aniline-based triarylmethanes has been established .
Propriétés
IUPAC Name |
N-[(4-nitrophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPIOTHCNQDBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145924 | |
| Record name | Benzenemethanamine, 4-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-nitrophenyl)methyl]aniline | |
CAS RN |
10359-18-9 | |
| Record name | 4-Nitro-N-phenylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 4-nitro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC95596 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 4-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

